8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
IUPAC Name |
8-bromo-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c1-15-7-3-2-5(11)4-6(7)8-9(15)12-10(16)14-13-8/h2-4H,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYEIYZUFTNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357046 | |
| Record name | 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23563-33-9 | |
| Record name | 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO(5,6-B)INDOLE-3(2H)-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the triazine ring. The bromine and methyl groups are then added through halogenation and alkylation reactions, respectively. The thiol group is introduced in the final step through a thiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of isatin derivatives with thiosemicarbazide in an alkaline medium. The resulting product undergoes further transformations to yield various derivatives with enhanced biological activities. Characterization techniques such as NMR spectroscopy and elemental analysis confirm the structure and purity of the synthesized compounds .
Biological Applications
1. Antimicrobial Activity
Research has shown that this compound exhibits notable antibacterial and antifungal properties. In one study, derivatives of this compound were tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets involved in cancer progression .
3. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's stability under operational conditions is a key factor contributing to its potential in this field .
2. Photovoltaic Devices
In photovoltaic applications, the compound has been incorporated into polymer blends to enhance charge transport efficiency. Studies indicate that devices utilizing this compound exhibit improved power conversion efficiencies compared to traditional materials .
Case Studies
Mechanism of Action
The mechanism of action of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cell proliferation and survival. The bromine and thiol groups play a significant role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with similar compounds:
Key Observations :
- The bromine substituent at position 8 increases molecular weight significantly (~80 g/mol) compared to non-halogenated analogs.
Reactivity Differences :
Spectral Data
- IR Spectroscopy :
- 1H NMR: The 8-bromo substituent causes deshielding of adjacent protons (e.g., δ 8.52 for H-7 in the target compound vs. δ 7.6–8.1 in non-brominated analogs) .
Key Trends :
- Bromine enhances anti-tubercular activity, likely due to increased hydrophobicity and target binding .
Biological Activity
8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS Number: 23563-33-9) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
The compound has the following chemical structure:
- Linear Formula : C10H7BrN4S
- IUPAC Name : 8-bromo-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
- Molecular Weight : 295.16 g/mol
Synthesis
The synthesis of this compound has been reported using various methods. A notable approach involves a one-pot tandem synthesis utilizing polyethylene glycol as a medium . This method is advantageous due to its simplicity and efficiency in producing the desired thiol compound.
Anticancer Activity
This compound has shown promising anticancer activity in various studies:
- In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines. For instance:
These values indicate a strong potential for this compound in cancer treatment.
Case Study 1: Cytotoxicity Evaluation
A recent study assessed the cytotoxicity of this compound on different cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that further investigation into its mechanism of action is warranted to understand how it induces apoptosis in cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial properties of triazino-indole derivatives. While specific data on this compound was not provided, the findings suggested that modifications to the indole structure could enhance antimicrobial efficacy. This opens pathways for future research focused on optimizing derivatives for better activity against resistant strains .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol?
- Methodology : Microwave-assisted synthesis significantly improves reaction efficiency. A typical protocol involves cyclization of 5-bromoisatin with thiosemicarbazide in alkaline aqueous media, followed by regioselective alkylation. For example, bromoacetate derivatives are synthesized by reacting the thiol precursor with tert-butyl bromoacetate under triethylamine catalysis, yielding 88% after column chromatography (petroleum ether/EtOAc) .
- Key Data :
- Yield: 62–88% for alkylated derivatives .
- Reaction time: Microwave irradiation reduces cyclization steps from hours to minutes .
Q. What standard characterization techniques validate the structure of this compound?
- Methodology : Use a combination of H/C NMR (300–500 MHz) to confirm regiochemistry, LCMS for purity (>95%), and elemental analysis to verify stoichiometry. For example, H NMR signals at δ 8.52 (d, J = 2.0 Hz) and 7.94 (dd, J = 8.7, 2.0 Hz) confirm bromine substitution at the indole C8 position .
Advanced Research Questions
Q. How can regioselective functionalization challenges be addressed in triazinoindole derivatives?
- Methodology : Bromine at C8 directs electrophilic substitution to C3. For alkylation, use sterically hindered reagents (e.g., tert-butyl bromoacetate) to minimize side reactions. Halogen-mediated cyclofunctionalization with iodine or bromine enables fused heterocycles (e.g., thiazolo-triazinoindoles) via 5-exo or 6-endo closures .
- Contradiction Note : Stabilizing electronic effects (e.g., methyl groups) may override bromine’s directing influence, necessitating computational modeling for regiochemical predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
